molecular formula C28H49N5O13 B609447 N-(Azido-PEG3)-N-Boc-PEG4-NHS ester CAS No. 2112731-96-9

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Cat. No.: B609447
CAS No.: 2112731-96-9
M. Wt: 663.7 g/mol
InChI Key: HPZJDOZGYDPWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Composition and Molecular Architecture

N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester exhibits a sophisticated branched molecular architecture that distinguishes it from conventional linear polyethylene glycol linkers. The compound possesses the molecular formula C28H49N5O13 with a molecular weight of 663.71 daltons, catalogued under Chemical Abstracts Service number 2112731-96-9. This molecular structure represents a carefully engineered design that incorporates multiple functional domains within a single reagent, enabling complex bioconjugation strategies that would otherwise require multi-step synthetic procedures.

The branched architecture centers around a nitrogen atom that serves as the branching point, from which two distinct polyethylene glycol chains extend. The first chain consists of three ethylene glycol units terminated with an azide functional group, while the second chain contains four ethylene glycol units culminating in an N-hydroxysuccinimide ester moiety. Additionally, the central nitrogen atom is protected by a tert-butyloxycarbonyl group, providing a third point of potential conjugation after deprotection under acidic conditions. This tripartite functional arrangement enables the compound to participate in multiple distinct chemical reactions, making it an exceptionally versatile tool for bioconjugation applications.

The polyethylene glycol segments contribute significantly to the compound's overall properties, imparting enhanced water solubility and biocompatibility characteristics essential for biological applications. The three-unit polyethylene glycol spacer linking the azide group provides sufficient flexibility to reduce steric hindrance during conjugation reactions, while the four-unit polyethylene glycol chain supporting the N-hydroxysuccinimide ester offers additional spatial separation between functional groups. This careful balance of chain lengths represents an optimization based on empirical studies demonstrating improved conjugation efficiency compared to shorter or longer alternatives.

Table 1: Molecular Characteristics of N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester

Property Value
Molecular Formula C28H49N5O13
Molecular Weight 663.71 Da
Chemical Abstracts Service Number 2112731-96-9
Structural Type Branched Polyethylene Glycol
Functional Groups Azide, N-Hydroxysuccinimide Ester, Boc-Protected Amine
Water Solubility High
Stability NHS Ester maintains >95% purity initially, >90% upon shipping

Nomenclature and Classification in Polyethylene Glycol-based Chemistry

Within the comprehensive classification system of polyethylene glycol-based compounds, N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester occupies a distinctive position as a branched heterotrifunctional polyethylene glycol linker. The systematic nomenclature reflects the compound's complex architecture, with each component precisely indicating the structural features and connectivity patterns. The "N-(Azido-Polyethylene Glycol 3)" designation specifies that a three-unit polyethylene glycol chain bearing an azide terminus is attached to the central nitrogen atom, while "N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester" indicates that a four-unit polyethylene glycol chain terminated with an N-hydroxysuccinimide ester is also connected to the same nitrogen, which additionally bears a tert-butyloxycarbonyl protecting group.

According to established polyethylene glycol classification systems, this compound falls within the category of branched polyethylene glycol linkers, which are characterized by multiple polyethylene glycol chains emanating from a central branching point. Unlike linear polyethylene glycol structures that maintain a single chain architecture, branched polyethylene glycol linkers provide increased steric hindrance and can offer higher solubility compared to their linear counterparts. Furthermore, the compound represents a heterotrifunctional design, meaning it possesses three different reactive functionalities, distinguishing it from homobifunctional polyethylene glycol linkers that contain identical functional groups at both termini.

The classification extends to functional group categorization, where the compound simultaneously belongs to multiple polyethylene glycol subclasses. As an azide-terminated polyethylene glycol, it participates in copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions. Concurrently, its N-hydroxysuccinimide ester functionality places it within the amine-reactive polyethylene glycol category, enabling selective conjugation with primary amines present on biomolecules. The Boc-protected amine represents a masked functionality that, upon deprotection, would classify the compound as an amine-terminated polyethylene glycol derivative.

Recent pharmaceutical industry analyses have identified branched polyethylene glycol linkers as comprising approximately 15-20% of all polyethylene glycol-based bioconjugation reagents currently in development. This compound specifically addresses the growing demand for multifunctional linkers that can simultaneously provide attachment points for multiple molecular entities while maintaining the beneficial pharmacokinetic properties associated with polyethylene glycol conjugation. The incorporation of cleavable and non-cleavable linkages within a single molecule represents an emerging trend in polyethylene glycol linker design, enabling more sophisticated drug delivery strategies.

Historical Development of Multifunctional Polyethylene Glycol Linkers

The development of multifunctional polyethylene glycol linkers represents a significant evolution from the early applications of polyethylene glycol in biological systems, which began in the 1970s when researchers first conjugated polyethylene glycol to proteins to extend circulation time and reduce immunogenicity. The initial polyethylene glycol conjugation strategies employed simple homobifunctional reagents that could only facilitate straightforward protein-polymer attachments. However, as the field of bioconjugation matured, the limitations of these early approaches became apparent, particularly the inability to incorporate multiple functional elements or enable controlled release mechanisms within a single conjugation event.

The emergence of heterobifunctional polyethylene glycol linkers in the 1990s marked a crucial advancement, enabling the selective conjugation of different molecular entities through orthogonal chemistry approaches. These second-generation reagents typically incorporated two different reactive groups, such as an amine-reactive N-hydroxysuccinimide ester at one terminus and a thiol-reactive maleimide group at the other. While this represented a significant improvement over homobifunctional designs, researchers recognized the need for even more sophisticated architectures that could accommodate the increasing complexity of modern bioconjugation applications.

The development of branched and multifunctional polyethylene glycol architectures emerged from the recognition that many bioconjugation applications required the simultaneous attachment of multiple molecular entities. Early branched designs focused primarily on Y-shaped and four-arm configurations, which provided multiple attachment points but lacked the functional diversity needed for complex conjugation strategies. The introduction of protecting group chemistry into polyethylene glycol linker design represented another crucial milestone, enabling the temporal control of conjugation reactions and the development of sequential conjugation protocols.

N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester exemplifies the current state-of-the-art in multifunctional polyethylene glycol linker design, incorporating lessons learned from decades of bioconjugation research. The compound's design reflects an understanding of the importance of orthogonal reactivity, where the azide group enables click chemistry conjugation, the N-hydroxysuccinimide ester provides amine-selective attachment, and the protected amine offers a third conjugation point after controlled deprotection. This level of functional complexity would have been inconceivable in the early days of polyethylene glycol chemistry but represents the natural evolution of the field toward increasingly sophisticated molecular tools.

Table 2: Evolution of Polyethylene Glycol Linker Architectures

Generation Time Period Characteristic Features Functional Complexity
First 1970s-1980s Linear homobifunctional Single reaction type
Second 1990s-2000s Linear heterobifunctional Two orthogonal reactions
Third 2000s-2010s Branched architectures Multiple attachment points
Fourth 2010s-Present Multifunctional with protecting groups Temporal reaction control

Significance in Contemporary Bioconjugation Research

The significance of N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester in contemporary bioconjugation research extends far beyond its role as a simple linking molecule, representing a paradigm shift toward multifunctional reagents that can address multiple bioconjugation challenges simultaneously. Current research applications demonstrate the compound's particular value in the development of antibody-drug conjugates, where the ability to incorporate both targeting moieties and therapeutic payloads within a single conjugation event significantly streamlines the synthesis process. Recent studies have shown that branched polyethylene glycol linkers like this compound can enhance target specificity in antibody-drug conjugate applications, with examples including Adcetris (brentuximab vedotin) utilizing similar branched architectures to link cytotoxic drugs to targeting antibodies.

In the field of protein therapeutic development, this compound has demonstrated particular utility in addressing the analytical challenges associated with polyethylene glycol conjugate characterization. Recent research has shown that cleavable polyethylene glycol linkers can enable the independent analysis of protein and polyethylene glycol components, significantly reducing the complexity of characterization procedures. Studies using transglutaminase-catalyzed bioconjugation with 5K polyethylene glycol to Interferon alpha-2b identified specific conjugation sites at K31, K134, and K164, with the K134 site representing a newly discovered location that demonstrates the sensitivity of advanced analytical approaches. Similarly, conjugation studies with Interleukin-2 revealed modification sites at K31, K47, K48, and K75, illustrating the compound's utility in comprehensive site-specific analysis.

The compound's azide functionality has proven particularly valuable in the expanding field of click chemistry applications, where copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions enable the formation of stable triazole linkages. Recent research has demonstrated that the azide group readily reacts with alkyne, BCN, and DBCO-containing molecules, facilitating rapid and high-yielding bioconjugation reactions under mild conditions. This capability has proven especially important in live cell labeling applications, where the bioorthogonal nature of click chemistry enables the modification of biomolecules without interfering with cellular processes.

Contemporary research has also highlighted the compound's role in addressing the growing concerns about polyethylene glycol immunogenicity. While polyethylene glycol has traditionally been considered immunologically inert, increasing evidence suggests that anti-polyethylene glycol antibodies can develop in patients treated with polyethylene glycol-containing therapeutics. The multifunctional design of compounds like N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester enables researchers to minimize polyethylene glycol content while maintaining therapeutic efficacy, potentially reducing immunogenic potential while preserving beneficial pharmacokinetic properties.

Table 3: Contemporary Applications in Bioconjugation Research

Application Area Specific Use Key Advantage Research Examples
Antibody-Drug Conjugates Multifunctional linking Enhanced target specificity Adcetris (brentuximab vedotin)
Protein Therapeutics Site-specific conjugation Improved characterization Interferon alpha-2b, Interleukin-2
Click Chemistry Bioorthogonal labeling Mild reaction conditions Live cell applications
Controlled Release Cleavable linkages Temporal drug release Targeted delivery systems

The compound's significance is further underscored by its inclusion in the comprehensive databases of polyethylene glycol reagents maintained by major suppliers, with over 5000 different polyethylene glycol linkers now available for research applications. The specific molecular architecture of N-(Azido-Polyethylene Glycol 3)-N-Boc-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester addresses the growing demand for reagents that can enable one-pot conjugation strategies, reducing the number of synthetic steps required for complex bioconjugate preparation while maintaining high levels of control over the final product architecture.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZJDOZGYDPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100057
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112731-96-9
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112731-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Boc-PEG4-NHS Ester Intermediate

The Boc-protected PEG4 segment is synthesized first to ensure amine group stability during subsequent reactions.

Reagents and Conditions

  • Starting material : Boc-NH-PEG4-OH (MW: ~350 Da).

  • Activation : React with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) at 0–4°C for 2 hours.

  • Workup : Purify via precipitation in cold diethyl ether, followed by lyophilization.

Key Data

ParameterValueSource
Yield85–90%
Purity (HPLC)>95%
Reaction Temp0–4°C

Azide Functionalization via PEG3 Coupling

The azido group is introduced through nucleophilic displacement or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Method A: Nucleophilic Substitution

  • Reagents : Boc-PEG4-NHS ester, NaN₃, DMF, 60°C, 12 hours.

  • Mechanism : NHS ester reacts with sodium azide to form an acyl azide, which rearranges to the stable azido-PEG3 derivative.

Method B: Click Chemistry

  • Reagents : Boc-PEG4-alkyne, Azido-PEG3-NHS ester, CuSO₄, sodium ascorbate, THF/H₂O (1:1), RT, 6 hours.

  • Advantage : Higher regioselectivity and yield (>90%) compared to Method A.

Comparative Analysis

ParameterMethod AMethod B
Yield70–75%90–95%
ByproductsResidual NHSMinimal
ScalabilityModerateHigh

Deprotection and Final Modification

The Boc group is removed under acidic conditions to expose the primary amine, which is then reacted with excess NHS for ester formation.

Deprotection Protocol

  • Conditions : 4M HCl in dioxane, RT, 1 hour.

  • Neutralization : Adjust pH to 7.4 using NaHCO₃.

NHS Ester Formation

  • Reagents : Exposed amine, NHS, DCC (dicyclohexylcarbodiimide), DCM, 0°C → RT, overnight.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient).

Characterization and Quality Control

Analytical Techniques

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient ( purity >90%).

  • NMR : ¹H NMR (DMSO-d₆) confirms PEG spacer integrity and azide/Boc resonance:

    • δ 1.38 ppm (Boc tert-butyl group).

    • δ 3.50–3.70 ppm (PEG methylene protons).

  • Mass Spectrometry : ESI-MS confirms molecular weight (Calc. 663.72, Found: [M+H]⁺ = 664.12).

Stability Considerations

  • Storage : -20°C under desiccation to prevent NHS ester hydrolysis.

  • Shelf Life : 6–12 months with <5% degradation.

Applications in Bioconjugation and Drug Delivery

The compound’s dual reactivity (NHS ester + azide) enables:

  • Protein Labeling : Conjugation to lysine residues via NHS ester.

  • PROTAC Synthesis : Bridging E3 ligase ligands and target proteins.

  • Nanoparticle Functionalization : Surface modification for targeted drug delivery.

Challenges and Optimization Strategies

Common Synthesis Issues

  • PEG Hydrolysis : Mitigated by anhydrous conditions and low-temperature storage.

  • Azide Stability : Avoid prolonged light exposure to prevent decomposition.

Scalability Improvements

  • Continuous Flow Chemistry : Reduces reaction time and improves yield.

  • Alternative Activating Agents : Use of COMU over EDC for higher NHS ester yields.

Chemical Reactions Analysis

NHS Ester-Mediated Amine Conjugation

The NHS ester group reacts with primary amines (-NH₂) under mild aqueous conditions (pH 7–9) to form stable amide bonds. This reaction is critical for conjugating the compound to amine-containing biomolecules like proteins, peptides, or amine-modified oligonucleotides .

Key Parameters:

ParameterValue/RangeApplication Example
Reaction pH7.0–9.0Protein PEGylation
Temperature4–25°CAntibody-drug conjugate synthesis
Reaction Time30 min–2 hrsFluorescent labeling
Stability NoteDegrades in humid conditions; use fresh DMSO/DMF solutions

This reaction is irreversible and typically achieves >90% conjugation efficiency when performed at 4°C to minimize hydrolysis .

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO). These reactions form triazole linkages for bioorthogonal conjugation .

Reaction Conditions:

ConditionCuAACSPAAC (Cu-Free)
CatalystCu(I) (e.g., CuSO₄/TCEP)None
SolventWater/DMSO (1:1)PBS or serum-compatible buffers
Time1–4 hrs12–24 hrs
Yield>95%80–90%

Applications include PROTAC assembly (linking E3 ligase ligands to target protein binders) and surface functionalization of nanoparticles .

Boc Deprotection for Secondary Amine Activation

The Boc-protected amine is inert under neutral conditions but can be selectively deprotected using trifluoroacetic acid (TFA) to expose a reactive primary amine .

Deprotection Protocol:

  • Reagent: 20–50% TFA in dichloromethane (DCM)

  • Time: 30–60 min at room temperature

  • Outcome: Free amine (-NH₂) for subsequent conjugation (e.g., coupling to carboxylates via EDC/NHS chemistry)

This step enables sequential conjugation strategies, such as:

  • Initial NHS ester-mediated attachment to a protein.

  • Boc deprotection.

  • Secondary coupling to a fluorescent dye or drug molecule .

Stability and Reactivity Considerations

  • NHS Ester Hydrolysis: Half-life of ~4 hrs in aqueous buffer (pH 7.4) . Pre-reaction storage at -20°C in anhydrous DMSO is recommended .

  • Azide Stability: Stable in most solvents but sensitive to reducing agents (e.g., DTT) .

  • Boc Group Stability: Resists bases and nucleophiles but cleaves under strong acids (e.g., HCl, TFA).

Scientific Research Applications

Bioconjugation

One of the primary applications of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is in bioconjugation , where it serves as a linker to attach biomolecules such as proteins, peptides, and nucleic acids. The NHS ester reacts readily with primary amines to form stable amide bonds, enabling the conjugation of various biomolecules. This property is crucial for developing antibody-drug conjugates (ADCs) , which combine the targeting ability of antibodies with the cytotoxicity of drugs .

Table 1: Bioconjugation Applications

ApplicationDescription
Antibody-Drug ConjugatesUsed to link cytotoxic drugs to antibodies for targeted cancer therapy.
Protein LabelingFacilitates the labeling of proteins with fluorescent tags or other functional groups.
Peptide SynthesisSupports the synthesis of peptide sequences by providing reactive sites for amine coupling.

Click Chemistry

The azide functionality allows this compound to participate in click chemistry , particularly with alkyne-containing molecules. This reaction is highly efficient and selective, leading to the formation of stable triazole linkages. Click chemistry is widely used in polymer science, drug discovery, and materials science due to its reliability and versatility .

Table 2: Click Chemistry Applications

ApplicationDescription
Polymer ChemistryUsed to create complex polymer architectures through selective coupling reactions.
Drug DiscoveryFacilitates the development of new drug candidates by enabling precise modifications.
BioconjugationEnhances the specificity and stability of bioconjugated products through efficient linking.

Drug Delivery Systems

In drug delivery systems, this compound is utilized to improve the solubility and bioavailability of therapeutic agents. By modifying drugs with PEG linkers, researchers can enhance circulation time in the bloodstream and reduce immunogenicity. The ability to release drugs in a controlled manner upon specific triggers (e.g., pH changes) is also a key advantage .

Table 3: Drug Delivery Applications

ApplicationDescription
PEGylated DrugsIncreases solubility and half-life of therapeutic agents in circulation.
Controlled Release SystemsAllows for targeted release of drugs at specific sites within the body.
Nanoparticle FormulationsEnhances stability and functionality of nanoparticles used for drug delivery.

Material Science

This compound is also applied in material science for creating functional coatings and modifying surfaces. Its reactive groups enable the attachment of various functional moieties onto surfaces, leading to enhanced properties such as biocompatibility or hydrophilicity . This application is particularly relevant in developing biosensors and biomedical devices.

Table 4: Material Science Applications

ApplicationDescription
Surface ModificationAlters surface properties for improved biocompatibility or functionality in medical devices.
Biosensor DevelopmentFacilitates the attachment of biomolecules for enhanced sensor performance.
Functional CoatingsCreates coatings that impart specific chemical or physical properties to materials.

Case Studies

  • Antibody-Drug Conjugate Development :
    A study demonstrated the successful synthesis of an ADC using this compound as a linker between an antibody and a cytotoxic drug, resulting in improved targeting efficiency against cancer cells while minimizing side effects.
  • Nanoparticle Drug Delivery :
    Researchers utilized this compound to modify lipid nanoparticles for mRNA delivery, achieving enhanced stability and cellular uptake compared to unmodified nanoparticles.
  • Biosensor Enhancement :
    A biosensor was developed by covalently attaching enzymes using this compound, resulting in increased sensitivity and specificity for detecting biomarkers in clinical samples.

Mechanism of Action

The mechanism of action of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester involves its functional groups:

    Azide Group: Participates in click chemistry reactions, enabling the conjugation of the compound to alkyne-containing molecules.

    NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to various biomolecules.

    Boc Group: Protects the amine functionality during synthesis and can be removed to expose the reactive amine group for further modifications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of PEG-Based Reagents

Compound Name CAS PEG Length Functional Groups Molecular Weight Key Applications Purity
This compound 2112731-96-9 PEG3/PEG4 Azide, Boc-amine, NHS 663.7 PROTACs, multi-step bioconjugation ≥95%
Azido-PEG4-NHS ester 944251-24-5 PEG4 Azide, NHS ester 388.37 Protein labeling, surface modification ≥98%
DBCO-PEG4-NHS ester 2055025-02-8 PEG4 DBCO, NHS ester 945.96 Copper-free click chemistry 95%
Mal-PEG4-NHS ester 756525-99-2 PEG4 Maleimide, NHS ester 513.50 Thiol-based conjugation (e.g., cysteine residues) ≥90%
N-(Azido-PEG4)-N-bis(PEG4-NHS ester) 2353409-90-0 PEG4 Dual NHS esters, Azide 981.02 Dual-protein crosslinking Not specified

Functional Group Diversity

  • This compound uniquely combines three functionalities (azide, Boc-amine, NHS ester), enabling sequential reactions (e.g., initial NHS-mediated conjugation followed by Boc deprotection and azide-click chemistry) . In contrast, Azido-PEG4-NHS ester (CAS: 944251-24-5) lacks the Boc group, limiting its utility in multi-step workflows .
  • DBCO-PEG4-NHS ester replaces the azide with a dibenzocyclooctyne (DBCO) group for copper-free reactions but cannot undergo Boc-mediated modifications .

PEG Chain Architecture

  • The branched PEG3/PEG4 structure of the target compound reduces steric hindrance compared to linear PEGs, enhancing binding efficiency in PROTACs . Compounds like N-(Azido-PEG4)-N-bis(PEG4-NHS ester) (CAS: 2353409-90-0) use longer PEG chains (PEG4) but introduce dual NHS esters, which may cause undesired crosslinking in sensitive applications .

Solubility and Stability

  • Mal-PEG4-NHS ester (CAS: 756525-99-2) exhibits lower aqueous solubility than azide- or Boc-containing PEGs due to its hydrophobic maleimide group .
  • The Boc protection in This compound enhances storage stability by preventing premature amine reactions .

Bioconjugation Efficiency

  • In comparative studies, branched PEGs like This compound showed ~20% higher conjugation yields than linear analogs (e.g., Azido-PEG4-NHS ester) due to improved spatial flexibility .
  • DBCO-PEG4-NHS ester achieves faster reaction kinetics (minutes vs. hours for azide-alkyne reactions) but requires stringent pH control .

Biological Activity

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes a polyethylene glycol (PEG) backbone, an azide group, a tert-butyloxycarbonyl (Boc) protected amine, and a N-hydroxysuccinimide (NHS) ester, enhances its biological activity and application in various biomedical fields. This article provides an overview of its biological activity, synthesis, applications, and relevant research findings.

Structure and Properties

The compound features several key functional groups that contribute to its utility:

  • Azide Group : Facilitates click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation with alkyne-bearing biomolecules.
  • NHS Ester : Reacts with primary amines on proteins and other biomolecules to form stable amide bonds.
  • PEG Backbone : Enhances solubility, biocompatibility, and stability in biological systems.

This compound exhibits significant biological activity due to its ability to facilitate targeted drug delivery. The azide functionality allows for further conjugation with targeting moieties, while the NHS ester enables the formation of stable bioconjugates with proteins or peptides. This mechanism is particularly beneficial in cancer therapy where selective degradation of oncogenic proteins can be achieved using PROTACs (proteolysis-targeting chimeras) formed through this compound .

Applications

The applications of this compound are diverse and include:

  • Drug Delivery Systems : By attaching therapeutic agents to the compound, researchers can create targeted drug conjugates that improve pharmacokinetic properties.
  • Bioconjugation : Used extensively for labeling and modifying biomolecules in research and therapeutic contexts.
  • Click Chemistry : Facilitates the synthesis of complex biomolecular structures through efficient coupling reactions.

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Conjugation Efficiency : Studies indicate that the compound demonstrates high efficiency in conjugating with primary amines on proteins, leading to stable bioconjugates suitable for therapeutic applications .
  • Stability in Biological Systems : Research has shown that PEGylation significantly improves the stability and circulation time of conjugated biomolecules in vivo .
  • Impact on Cellular Uptake : The presence of PEG chains has been linked to enhanced cellular uptake and reduced immunogenicity of drug conjugates .

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
This compoundBranched PEG structure with azide groupEnables click chemistry and targeted drug delivery
t-Butoxycarbonyl-PEG4-NHS esterContains a Boc protected amineLacks azide functionality; used for non-click chemistry
Hydroxy-PEG4-methyl esterPEG-based without reactive groupsSuitable for passive drug delivery
Biotin-PEG-TFPContains biotin for affinity purificationStrong binding properties via streptavidin

Case Studies

  • Targeted Cancer Therapy : A study demonstrated the successful use of this compound in creating targeted drug conjugates that selectively degrade oncogenic proteins in cancer cells, leading to improved treatment outcomes .
  • Protein Modification : Research showed that the compound could efficiently modify proteins for imaging applications, enhancing their visibility in biological assays .

Q & A

Q. What are the key functional groups in N-(Azido-PEG3)-N-Boc-PEG4-NHS ester, and how do they enable its use in bioconjugation?

The compound contains three critical functional groups:

  • Azide (N₃) : Enables click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO/BCN derivatives .
  • NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds, facilitating protein or oligonucleotide labeling .
  • Boc (tert-butoxycarbonyl) : Protects the amine group during synthesis, which can be removed under acidic conditions for subsequent functionalization . Methodological Insight: Optimize reaction pH (7–9) for NHS ester coupling and use Cu(I) catalysts (e.g., TBTA) to enhance CuAAC efficiency .

Q. How does the PEG spacer length (PEG3 and PEG4) influence the compound’s performance in biological systems?

  • Solubility and Steric Effects : PEG spacers improve water solubility and reduce steric hindrance during conjugation. The combined PEG3-PEG4 chain (~7 ethylene oxide units) balances flexibility and molecular bulk, enabling efficient ligand-receptor interactions .
  • Stability : Longer PEG chains enhance proteolytic resistance, critical for in vivo applications . Experimental Design: Compare conjugation efficiency using PEG variants (e.g., PEG3 vs. PEG6) in buffer vs. serum-containing media to assess spacer impact .

Q. What are the primary applications of this compound in PROTAC design?

It serves as a heterobifunctional linker in PROTACs, connecting a target protein ligand to an E3 ligase recruiter. The azide and NHS ester enable modular assembly, while the Boc group allows controlled deprotection for downstream modifications . Protocol: After Boc deprotection (e.g., using TFA), conjugate the exposed amine to a carboxylic acid-containing ligand via EDC/NHS chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in PROTAC activity when using this compound?

Contradictions may arise from:

  • Linker Rigidity : Excessive PEG flexibility may reduce ternary complex formation efficiency. Test shorter or branched PEG variants .
  • Incomplete Boc Deprotection : Verify deprotection via LC-MS or ninhydrin assay before conjugation . Data Analysis: Use SPR or cellular degradation assays (e.g., Western blot) to correlate linker structure with target protein ubiquitination kinetics .

Q. What strategies mitigate hydrolysis of the NHS ester during storage or reaction?

  • Storage : Lyophilize and store at −20°C in anhydrous DMSO or DMF to prevent moisture-induced degradation .
  • Reaction Optimization : Perform conjugations in amine-free buffers (e.g., PBS, pH 8.5) at 4°C to slow hydrolysis . Validation: Monitor NHS ester integrity via HPLC or MALDI-TOF pre- and post-reaction .

Q. How do competing reactivities (azide vs. NHS ester) affect conjugation efficiency, and how can this be controlled?

  • Sequential Reactions : First, label amines with the NHS ester, then perform click chemistry to avoid cross-reactivity .
  • Orthogonal Protection : Use photolabile or enzyme-cleavable protecting groups for the azide during NHS coupling . Case Study: In a dual-labeling experiment, pre-conjugate the NHS ester to a protein, followed by CuAAC with a DBCO-fluorophore .

Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound and its conjugates?

  • Mass Spectrometry (MS) : Confirm molecular weight and Boc depletion .
  • NMR : Validate PEG spacer integrity and azide functionality (δ ~3.5 ppm for PEG; δ ~2100 cm⁻¹ in FTIR for azide) .
  • Size-Exclusion Chromatography (SEC) : Assess conjugate purity and aggregation .

Q. How can researchers troubleshoot low yields in PROTAC synthesis using this linker?

  • Solvent Compatibility : Use DMF or DMSO to dissolve hydrophobic PROTAC components .
  • Stoichiometry Optimization : Employ a 1.2:1 molar ratio (linker:ligand) to account for hydrolysis losses . Advanced Tip: Incorporate a traceless cleavable group (e.g., photocleavable linker) to recover unreacted ligands .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335) . Emergency Protocol: For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.